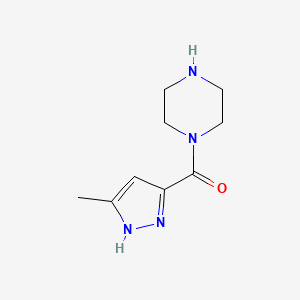
(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with a piperazine moiety, making it a valuable scaffold for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method is the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Pathways involved may include inhibition of kinase activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
(5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone: A compound with similar structural features but different substituents, leading to distinct chemical and biological properties.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole derivative with a piperazine moiety, used as an intermediate in the synthesis of bioactive compounds.
Uniqueness
(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its combination of a pyrazole ring with a piperazine moiety makes it a versatile scaffold for drug design and development .
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H14N4O/c1-7-6-8(12-11-7)9(14)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
UDWYDZZTDIDZAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


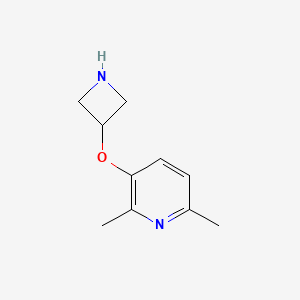
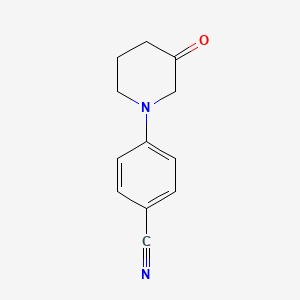
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
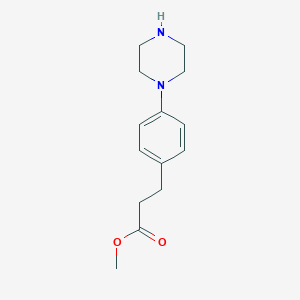

![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
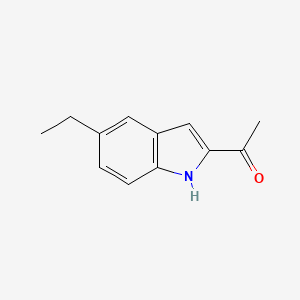
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

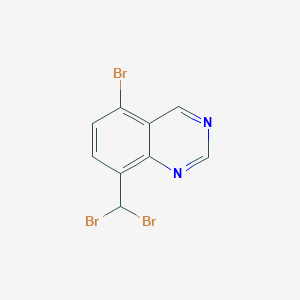
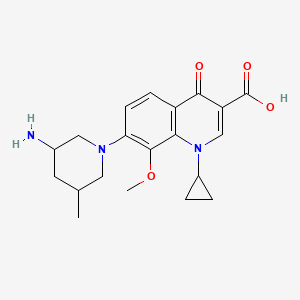
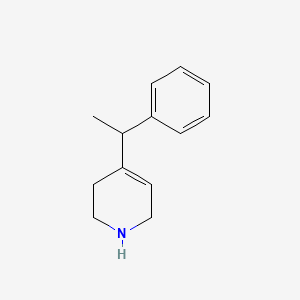
![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)

